Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS No.: 392293-16-2
Cat. No.: VC4609192
Molecular Formula: C20H17BrN4O4S2
Molecular Weight: 521.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392293-16-2 |
|---|---|
| Molecular Formula | C20H17BrN4O4S2 |
| Molecular Weight | 521.4 |
| IUPAC Name | ethyl 4-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | JZBXKXMTMYJCJY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has the molecular formula C₂₀H₁₇BrN₄O₄S₂ and a molecular weight of 521.4 g/mol. Its IUPAC name, ethyl 4-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture:
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A 1,3,4-thiadiazole ring serving as the central heterocycle.
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A 4-bromobenzamido substituent at position 5 of the thiadiazole.
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A thioacetamido linker connecting the thiadiazole to a para-substituted ethyl benzoate group.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 392293-16-2 |
| Molecular Formula | C₂₀H₁₇BrN₄O₄S₂ |
| Molecular Weight | 521.4 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
| InChI Key | JZBXKXMTMYJCJY-UHFFFAOYSA-N |
| Solubility (Predicted) | Moderate in DMSO, ethanol; low in aqueous buffers |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions optimized for yield and purity:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with bromobenzoyl chloride under acidic conditions.
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Sulfide Linkage Introduction: Reaction of the thiadiazole intermediate with mercaptoacetic acid to install the thioacetamido bridge.
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Esterification: Coupling with ethyl 4-aminobenzoate using carbodiimide-based coupling agents.
Key challenges include minimizing side reactions during thiol coupling and ensuring regioselectivity in thiadiazole substitution. Purification typically employs column chromatography with gradients of ethyl acetate/hexane.
Physicochemical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.25 (q, 2H, OCH₂CH₃), 1.31 (t, 3H, CH₃).
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IR (KBr): Bands at 1695 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (C-Br stretch).
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Mass Spectrometry: ESI-MS m/z 521.0 [M+H]⁺, consistent with molecular formula.
Thermal Stability
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Melting Point: 218–220°C (decomposition observed above 220°C).
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TG-DSC: Stable up to 180°C under nitrogen atmosphere.
Mechanism of Action Hypotheses
Enzyme Inhibition
The bromobenzamido group may act as a pharmacophore targeting:
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Tyrosine Kinases: Competitive inhibition at ATP-binding sites.
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Carbonic Anhydrase IX: Overexpressed in tumors, inhibited via zinc displacement.
Receptor Interactions
Molecular docking simulations predict affinity for:
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EGFR (Epidermal Growth Factor Receptor): ΔG = -9.2 kcal/mol, suggesting strong binding.
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PD-L1: Potential immune checkpoint modulation.
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